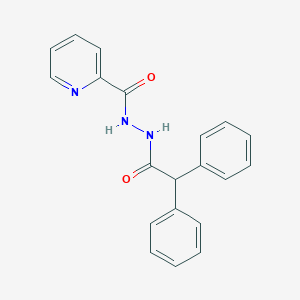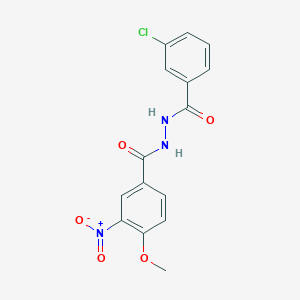![molecular formula C19H25N3O2S B398892 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 352441-71-5](/img/structure/B398892.png)
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of unsymmetric thioureas with maleic acid derivatives. The regioselectivity of this reaction is influenced by factors such as solvent polarity and the type of maleic acid derivative used .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It exhibits a broad range of biological activities, making it a valuable scaffold for drug development. Research has shown its potential as an anti-inflammatory, antiviral, and anticancer agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors.
Comparison with Similar Compounds
Similar compounds in the thiazolidine family include 2-(2-cyclohexylimino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid and other substituted thiazolidines. What sets 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide apart is its unique substitution pattern, which contributes to its distinct biological activities .
Properties
CAS No. |
352441-71-5 |
|---|---|
Molecular Formula |
C19H25N3O2S |
Molecular Weight |
359.5g/mol |
IUPAC Name |
2-(2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-12-7-6-8-13(2)17(12)21-16(23)11-15-18(24)22-19(25-15)20-14-9-4-3-5-10-14/h6-8,14-15H,3-5,9-11H2,1-2H3,(H,21,23)(H,20,22,24) |
InChI Key |
QDOCKAJYKHIDRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC(=NC3CCCCC3)S2 |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-4-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398813.png)
![N-[4-({2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B398816.png)









![6-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B398832.png)
